Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)
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Overview
Description
Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes oxalic acid and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine derivative is synthesized through a series of reactions, including nucleophilic substitution and protection-deprotection steps. The final step involves the reaction of the piperidine derivative with oxalic acid under controlled conditions to form the desired compound .
Industrial Production Methods
While the compound is primarily used for research purposes, its industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-YL]carbamate)
- Oxalic acid; bis(tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-YL]carbamate)
Uniqueness
Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRHEKFNXWMHP-KAVFMPKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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